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5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde Documentation Hub

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  • Product: 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
  • CAS: 1167056-35-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: Properties, Synthesis, and Reactivity

Introduction: The Strategic Importance of the 6-Azaindole Scaffold In the landscape of modern medicinal chemistry, certain heterocyclic scaffolds have emerged as "privileged structures" due to their ability to bind to a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 6-Azaindole Scaffold

In the landscape of modern medicinal chemistry, certain heterocyclic scaffolds have emerged as "privileged structures" due to their ability to bind to a wide range of biological targets. The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a prominent member of this class. Its unique electronic properties and structural resemblance to indole have made it a cornerstone in the design of novel therapeutics. The strategic functionalization of this core is paramount for modulating pharmacological activity.

This technical guide focuses on a key derivative, 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde . This molecule serves as a highly versatile synthetic intermediate, equipped with three distinct points for chemical elaboration: the reactive aldehyde at the C3 position, the chlorine atom at the C5 position enabling cross-coupling reactions, and the pyrrole nitrogen (N1) for further substitution. Understanding the chemical properties and reactivity of this building block is essential for researchers and drug development professionals aiming to leverage the 6-azaindole scaffold in their synthetic campaigns.

Physicochemical and Structural Properties

5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a solid organic compound whose structure marries the electron-rich pyrrole ring with the electron-deficient pyridine ring. This electronic dichotomy governs its reactivity and properties.

PropertyValueSource
IUPAC Name 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehydeN/A
Synonyms 5-Chloro-6-azaindole-3-carboxaldehydeN/A
Molecular Formula C₈H₅ClN₂O[1]
Molecular Weight 180.59 g/mol [1]
SMILES O=Cc1c[nH]c2ccc(Cl)nc12N/A
CAS Number 803362-72-7N/A

Solubility and Stability: Based on its structure, the compound is expected to be sparingly soluble in water but should exhibit good solubility in polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and moderately soluble in alcohols like methanol and ethanol. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place under an inert atmosphere, as aldehydes can be susceptible to oxidation over time.[2][3]

Synthesis and Mechanistic Insights: The Vilsmeier-Haack Approach

The introduction of a formyl (–CHO) group onto an electron-rich heterocyclic system is most reliably achieved via the Vilsmeier-Haack reaction. This method is the preferred industrial and laboratory-scale route for the synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde from its parent heterocycle, 5-chloro-1H-pyrrolo[2,3-c]pyridine.

Causality of the Method: The choice of the Vilsmeier-Haack reaction is dictated by the electronic nature of the 6-azaindole core. The pyrrole moiety is highly nucleophilic and prone to electrophilic substitution, particularly at the C3 position. The Vilsmeier reagent, a chloromethyliminium salt generated in situ from phosphoryl chloride (POCl₃) and a formamide like DMF, is a mild electrophile perfectly suited for this transformation without disrupting the pyridine ring.[4][5]

Detailed Experimental Protocol: Vilsmeier-Haack Formylation
  • System Validation: This protocol is self-validating. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed by standard spectroscopic methods (NMR, MS, IR).

  • Step 1: Reagent Preparation (Vilsmeier Reagent Formation)

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add phosphoryl chloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the solid Vilsmeier reagent (chloromethyliminium salt) should be observed.[4]

  • Step 2: Electrophilic Substitution

    • Dissolve the starting material, 5-chloro-1H-pyrrolo[2,3-c]pyridine (1 equivalent), in anhydrous DMF.

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Step 3: Hydrolysis and Work-up

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by slowly adding crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral to basic (pH ~8-9). This step hydrolyzes the iminium intermediate to the aldehyde.

    • The product often precipitates as a solid. Collect the solid by vacuum filtration.

    • If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 4: Purification

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualized Mechanism: Vilsmeier-Haack Reaction

Vilsmeier_Haack Mechanism of Vilsmeier-Haack Formylation cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Azaindole 5-Chloro-1H-pyrrolo [2,3-c]pyridine Iminium_Intermediate Iminium Salt Intermediate Azaindole->Iminium_Intermediate + Vilsmeier Reagent Iminium_Intermediate_H Iminium Salt Intermediate Final_Product 5-Chloro-1H-pyrrolo [2,3-c]pyridine-3-carbaldehyde Iminium_Intermediate_H->Final_Product + H₂O (Work-up)

Caption: Workflow for the synthesis of the target aldehyde via Vilsmeier-Haack reaction.

Chemical Reactivity and Synthetic Utility

The aldehyde functionality at the C3 position is a versatile handle for a multitude of chemical transformations, making this compound a valuable building block for creating libraries of derivatives for structure-activity relationship (SAR) studies.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, a key component for amide coupling reactions. Pinnick oxidation (using NaClO₂ and a scavenger like 2-methyl-2-butene) is a highly effective method that avoids over-oxidation of the electron-rich core.

  • Reduction: Mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent will cleanly reduce the aldehyde to the primary alcohol, ([5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl]methanol), which can be used in ether synthesis or as a leaving group after activation.

  • Reductive Amination: This is one of the most powerful reactions in drug discovery. The aldehyde can be condensed with a primary or secondary amine to form an imine (or iminium ion) intermediate, which is then reduced in situ by a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to yield a substituted amine. This allows for the rapid introduction of diverse amine side chains.

  • Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles. For example, reaction with hydrazines or hydroxylamines can form hydrazones and oximes, respectively. It can also participate in Knoevenagel condensations with active methylene compounds or Wittig-type reactions to form carbon-carbon double bonds.[6][7]

Visualized Reactivity Hub

Reactivity_Hub center_node 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde node_oxidation Carboxylic Acid (Oxidation) center_node->node_oxidation [O] node_reduction Primary Alcohol (Reduction) center_node->node_reduction [H] node_reductive_amination Substituted Amine (Reductive Amination) center_node->node_reductive_amination R₂NH, [H] node_wittig Alkene (Wittig Reaction) center_node->node_wittig Ph₃P=CHR node_condensation Imine / Oxime (Condensation) center_node->node_condensation H₂N-Z

Caption: Synthetic transformations of the title compound.

Anticipated Spectroscopic Characterization

  • ¹H NMR: The proton spectrum is expected to show distinct signals for each proton. The most downfield signal will be the aldehyde proton (–CHO), appearing as a singlet around δ 9.8-10.2 ppm. The pyrrole N-H proton will likely appear as a broad singlet at a very downfield shift (δ > 11 ppm). The remaining protons on the pyrrole (C2-H) and pyridine (C4-H, C7-H) rings will appear in the aromatic region (δ 7.0-9.0 ppm) with coupling patterns characteristic of the 6-azaindole system.

  • ¹³C NMR: The carbonyl carbon of the aldehyde will be the most downfield signal, typically in the δ 185-195 ppm range. The aromatic carbons of the fused ring system will appear between δ 110-155 ppm.

  • Infrared (IR) Spectroscopy: Two key stretches will be prominent: a strong, sharp absorption band around 1670-1700 cm⁻¹ corresponding to the C=O stretch of the conjugated aldehyde, and a broad band in the region of 3100-3300 cm⁻¹ due to the N-H stretch of the pyrrole ring.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 180.59. A crucial diagnostic feature will be the presence of an (M+2)⁺ peak at approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

Safety and Handling

As with any active chemical reagent, proper handling of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is essential. Based on data for structurally similar compounds, the following precautions are advised:

  • Hazard Profile: The compound should be treated as harmful if swallowed and as an irritant to the skin, eyes, and respiratory tract.[9][10]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3][11]

  • Handling: Avoid creating dust. Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[2]

References

  • Chem-Impex. 5-Chloro-2-pyridinecarboxaldehyde. [Link]

  • ResearchGate. Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. [Link]

  • Pipzine Chemicals. 5-chloro-1h-pyrrolo[2,3-b]pyridine-2-carboxyli. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • National Institutes of Health (NIH). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. [Link]

  • RSC Publishing. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors. [Link]

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. [Link]

  • PubChem. Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. [Link]

  • National Institutes of Health (NIH). 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. [Link]

  • National Institutes of Health (NIH). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

Sources

Foundational

A Preliminary Technical Guide to 5-Chloro-6-Azaindole-3-Carbaldehyde: Synthesis, Properties, and Potential Applications

This in-depth technical guide provides a comprehensive preliminary investigation of 5-chloro-6-azaindole-3-carbaldehyde, a heterocyclic compound of significant interest to researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive preliminary investigation of 5-chloro-6-azaindole-3-carbaldehyde, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its synthesis, physicochemical properties, reactivity, and potential applications, with a focus on providing a strong foundation for further research and development.

Introduction: The Significance of the Azaindole Scaffold

Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatic compounds that are isosteric to indole.[1] The replacement of a carbon atom with a nitrogen atom in the benzene ring of indole to form an azaindole can significantly modulate the molecule's physicochemical properties, including its hydrogen bonding capacity, dipole moment, and metabolic stability.[2] These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles, making the azaindole scaffold a privileged structure in medicinal chemistry.[1][2] Notably, azaindole derivatives have been successfully developed as kinase inhibitors and are present in approved drugs, highlighting their therapeutic potential.[1]

5-Chloro-6-azaindole-3-carbaldehyde (also known as 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde) incorporates both the advantageous azaindole core and a reactive aldehyde functional group. This combination makes it a valuable building block for the synthesis of more complex molecules with potential applications in various therapeutic areas.

Physicochemical Properties

Detailed experimental data for 5-chloro-6-azaindole-3-carbaldehyde is not extensively reported in publicly available literature. However, based on the properties of analogous compounds, the following characteristics can be anticipated:

PropertyEstimated Value/InformationReference Analogues
Molecular Formula C8H5ClN2ON/A
Molecular Weight 180.59 g/mol N/A
CAS Number 1167056-35-0N/A
Appearance Likely an off-white to yellow or brown solid6-Azaindole-3-carboxaldehyde[3]
Melting Point Expected to be >200 °C6-Azaindole-3-carboxaldehyde (216-220 °C)
Solubility Likely soluble in polar organic solvents such as DMSO and DMF.General knowledge of similar heterocyclic compounds.

Synthesis of 5-Chloro-6-Azaindole-3-Carbaldehyde

The most plausible and widely used method for the introduction of a formyl group at the C-3 position of an indole or azaindole ring is the Vilsmeier-Haack reaction.[4][5] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a formamide such as N,N-dimethylformamide (DMF).[6]

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The synthesis of 5-chloro-6-azaindole-3-carbaldehyde would logically proceed via the Vilsmeier-Haack formylation of the precursor, 5-chloro-6-azaindole.

G cluster_0 Synthesis of 5-Chloro-6-Azaindole-3-Carbaldehyde 5-Chloro-6-Azaindole 5-Chloro-6-Azaindole Target_Compound 5-Chloro-6-Azaindole-3-Carbaldehyde 5-Chloro-6-Azaindole->Target_Compound Vilsmeier-Haack Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Target_Compound

Caption: Proposed synthesis of 5-chloro-6-azaindole-3-carbaldehyde.

Detailed Experimental Protocol (Proposed)

The following protocol is a proposed method based on established procedures for the Vilsmeier-Haack formylation of related heterocyclic compounds.[7][8] Optimization of reaction conditions may be necessary to achieve optimal yields.

Materials:

  • 5-Chloro-6-azaindole

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl3) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 5-chloro-6-azaindole in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent at 0 °C. Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 5-chloro-6-azaindole-3-carbaldehyde by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Characterize the final product by standard analytical techniques, including 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Chemical Reactivity

The chemical reactivity of 5-chloro-6-azaindole-3-carbaldehyde is dominated by the aldehyde functional group, which is a versatile handle for a wide range of chemical transformations.[9] The azaindole core also influences the reactivity of the molecule.

Reactions of the Aldehyde Group

The aldehyde at the C-3 position is susceptible to nucleophilic attack and can participate in various condensation and addition reactions.[9]

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding amines.

  • Wittig Reaction: Reaction with phosphorus ylides allows for the formation of alkenes.

  • Henry Reaction: Condensation with nitroalkanes in the presence of a base yields β-nitro alcohols.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates, cyanoacetates) provides a route to α,β-unsaturated systems.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate, Jones reagent).

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents such as sodium borohydride.

G cluster_1 Reactivity of 5-Chloro-6-Azaindole-3-Carbaldehyde Start 5-Chloro-6-Azaindole-3-Carbaldehyde Amine Amine Start->Amine Reductive Amination Alcohol Alcohol Start->Alcohol Reduction Carboxylic_Acid Carboxylic Acid Start->Carboxylic_Acid Oxidation Alkene Alkene Start->Alkene Wittig Reaction Beta_Nitro_Alcohol β-Nitro Alcohol Start->Beta_Nitro_Alcohol Henry Reaction Unsaturated_System α,β-Unsaturated System Start->Unsaturated_System Knoevenagel Condensation

Caption: Key reactions of the aldehyde group.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for 5-chloro-6-azaindole-3-carbaldehyde is scarce, the broader class of azaindole derivatives has shown significant promise in various therapeutic areas.[2][10] The unique electronic properties conferred by the nitrogen atom in the pyridine ring can lead to favorable interactions with biological targets.[1]

Kinase Inhibition

A primary area of application for azaindole scaffolds is in the development of kinase inhibitors.[1] The azaindole core can act as a hinge-binding motif, mimicking the adenine region of ATP. The aldehyde functionality of 5-chloro-6-azaindole-3-carbaldehyde can be elaborated to introduce various side chains that can interact with other regions of the kinase active site, potentially leading to potent and selective inhibitors.

Other Potential Therapeutic Areas

Derivatives of azaindoles have been investigated for a wide range of biological activities, including:

  • Antiviral agents[10]

  • Anticancer agents

  • Antidiabetic agents

  • Agents for neurodegenerative diseases[2]

The versatility of the aldehyde group allows for the synthesis of diverse libraries of compounds based on the 5-chloro-6-azaindole scaffold, which can then be screened for various biological activities.

Conclusion

5-Chloro-6-azaindole-3-carbaldehyde represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, likely achievable through a Vilsmeier-Haack formylation, provides access to a scaffold with desirable physicochemical and biological properties. The reactive aldehyde group serves as a key functional handle for the generation of diverse molecular architectures. Further investigation into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted and holds the potential to yield novel therapeutic agents.

References

  • Faust, L., & Fülöp, F. (2020). Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza‐Friedel–Crafts Reactions. Advanced Synthesis & Catalysis, 362(15), 3056-3096. [Link]

  • Rajput, A. S., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(1), 25-43.
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  • Seley, K. L., & Januszczyk, P. (2002). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. The Journal of organic chemistry, 67(13), 4372–4375.
  • Al-Zaydi, K. M. (2013). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Molecules (Basel, Switzerland), 18(10), 12891–12901.
  • Vertex AI Search. (n.d.). The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis.
  • Dembitsky, V. M., & Al-Quntar, A. A. (2021). Hydrobiological Aspects of Fatty Acids: Unique, Rare, and Unusual Fatty Acids Incorporated into Linear and Cyclic Lipopeptides and Their Biological Activity. Marine drugs, 19(11), 600. [Link]

  • ChemWis. (2023, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube. [Link]

  • Singh, A., & Tandon, V. (2022). Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. Journal of medicinal chemistry, 65(9), 6549–6581. [Link]

  • Li, Y., Geng, R., Li, H., Zhang, J., & Li, Z. (2015). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 5), o358. [Link]

  • Huang, J., Lu, S., Chung, Y. H., & Wong, F. F. (2015). Vilsmeier-Haack reagent-promoted formyloxylation of α-chloro-N-arylacetamides by formamide. RSC advances, 5(45), 35934–35940. [Link]

  • El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]

  • Wang, S., Geng, Z., Zheng, Y., & Liu, Y. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC medicinal chemistry, 12(12), 2055–2078. [Link]

  • Ielo, L., Mele, M., Holzer, W., & Pace, V. (2023). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Molecules (Basel, Switzerland), 28(15), 5831. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Aldol Condensation Reactions with 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Foreword for the Researcher The pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole, is a privileged heterocyclic motif in modern drug discovery.[1][2] Its structural resemblance to purines and indoles allows it t...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

The pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole, is a privileged heterocyclic motif in modern drug discovery.[1][2] Its structural resemblance to purines and indoles allows it to interact with a wide array of biological targets, particularly protein kinases, making it a cornerstone for the development of novel therapeutics in oncology and neurodegenerative diseases.[2] The functionalization of this core structure is paramount to modulating its pharmacological profile. The aldol condensation, specifically the Claisen-Schmidt variant, offers a robust and versatile strategy for C-C bond formation at the C3-position, yielding α,β-unsaturated carbonyl compounds, commonly known as chalcones. These resulting chalcones are not merely synthetic intermediates but often possess significant biological activities themselves.

This guide provides a comprehensive overview of the key theoretical and practical considerations for successfully conducting aldol condensation reactions with 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. We will delve into the mechanistic underpinnings of the reaction, offer detailed, adaptable protocols, and discuss the critical parameters that influence reaction outcomes.

The Strategic Importance of Pyrrolo[2,3-c]pyridine Chalcones in Medicinal Chemistry

The fusion of a pyrrole and a pyridine ring in the 6-azaindole core provides a unique electronic and steric landscape.[2] The introduction of a chloro-substituent at the 5-position can further modulate the electron density of the ring system and provide a handle for further synthetic transformations. The aldehyde functionality at the 3-position is a versatile precursor for a variety of chemical transformations.

The Claisen-Schmidt condensation of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde with a diverse range of ketones (both aliphatic and aromatic) leads to the formation of a library of novel chalcone derivatives. These chalcones are valuable scaffolds in drug discovery due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and antitumor properties. The α,β-unsaturated ketone moiety is a key pharmacophore that can participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in enzymes, leading to covalent inhibition.

Mechanistic Insights: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a variation of the aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen.[3] In our case, 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde serves as the electrophilic carbonyl component without α-hydrogens, which will react with an enolizable ketone (the nucleophile). The reaction is typically base-catalyzed.

The generally accepted mechanism proceeds as follows:

  • Enolate Formation: A strong base (e.g., hydroxide or alkoxide) abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by a proton source in the reaction mixture (typically the solvent, e.g., ethanol) to yield a β-hydroxy ketone (the aldol addition product).

  • Dehydration: Under the reaction conditions (often with heating), the β-hydroxy ketone readily undergoes dehydration. The base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a stable, conjugated α,β-unsaturated ketone (the chalcone).

Claisen_Schmidt_Mechanism Ketone Ketone (with α-H) Enolate Enolate (nucleophile) Ketone->Enolate + Base Aldehyde 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde Alkoxide Tetrahedral Alkoxide Intermediate Aldehyde->Alkoxide Base Base (e.g., OH⁻) Base->Enolate Enolate->Alkoxide + Aldehyde Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol_Adduct + H₂O Chalcone α,β-Unsaturated Ketone (Chalcone) Aldol_Adduct->Chalcone - H₂O (Dehydration) Water H₂O Chalcone->Water

Figure 1: Generalized mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization depending on the specific ketone used and the desired scale of the reaction.

Materials and Reagents
  • 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

  • Selected ketone (e.g., acetophenone, substituted acetophenones, acetone)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (absolute or 95%)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, filtration apparatus, etc.)

General Protocol for the Synthesis of Pyrrolo[2,3-c]pyridine Chalcones

This protocol is a representative procedure for a base-catalyzed Claisen-Schmidt condensation in an alcoholic solvent.

Protocol_Workflow A 1. Dissolve Aldehyde and Ketone in Ethanol B 2. Add Aqueous Base (e.g., NaOH) Dropwise A->B C 3. Stir at Room Temperature or Heat to Reflux B->C D 4. Monitor Reaction by TLC C->D E 5. Quench Reaction with Cold Water/Acid D->E Upon Completion F 6. Isolate Crude Product by Filtration E->F G 7. Purify by Recrystallization or Chromatography F->G H 8. Characterize the Final Product G->H

Sources

Application

Application Notes and Protocols: Crystallization of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Abstract: This document provides a comprehensive guide to the crystallization of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the crystallization of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrrolopyridine scaffolds are known to mimic the purine ring of ATP, making them valuable cores for developing kinase inhibitors and other therapeutic agents[1]. Achieving high purity and a stable crystalline form is a critical step in the synthesis and formulation of active pharmaceutical ingredients (APIs). This guide details the underlying principles of crystallization, systematic solvent selection strategies, and detailed, field-proven protocols for obtaining high-quality crystals. It is intended for researchers, chemists, and process development professionals aiming to optimize the purification of this and structurally related compounds.

Introduction to the Compound and Crystallization

5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde belongs to the azaindole family, a class of compounds extensively explored in pharmaceutical research[1]. The presence of the chloro-, pyrrolo-, and pyridine-carbaldehyde moieties makes it a versatile synthetic intermediate. The final physical form of an intermediate or API—specifically its crystallinity, crystal size, and polymorphic form—profoundly impacts its stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to significant variations in physical properties and therapeutic efficacy[2]. Therefore, developing a robust and reproducible crystallization protocol is not merely a purification step but a critical control point in drug development.

This guide moves beyond a simple recitation of steps to explain the causal relationships in the crystallization process, empowering the scientist to troubleshoot and adapt the methodology as needed.

Physicochemical Properties Overview

While specific experimental data for this exact isomer is not widely published, we can infer properties based on structurally similar compounds such as other pyrrolopyridine derivatives. Researchers should experimentally determine key properties as a first step.

PropertyData / Expected Characteristics
Molecular Formula C₈H₅ClN₂O
Molecular Weight 180.59 g/mol [3]
Appearance Expected to be a solid, likely off-white to yellow or tan powder, common for heterocyclic aldehydes.[4]
Solubility Profile Likely soluble in polar organic solvents (e.g., DMSO, DMF, THF) and sparingly soluble in non-polar solvents and water.
Thermal Stability The fused heterocyclic ring system suggests moderate to high thermal stability.
Reactivity The aldehyde group is reactive; avoid highly reactive solvents or conditions that could lead to side reactions.

Note: Data for the related isomer 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is used as a reference point for molecular weight.

The Science of Crystallization: A Self-Validating System

Crystallization is a thermodynamic process driven by supersaturation. The goal is to create a solution where the concentration of the solute exceeds its equilibrium solubility, forcing the excess solute to precipitate out in an ordered, crystalline lattice. The quality of the final product depends on controlling the rate at which this supersaturation is achieved and relieved.

Core Principles:
  • Solubility Gradient: The foundation of a good crystallization is selecting a solvent (or solvent system) in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature. This differential creates a strong driving force for crystallization upon cooling.

  • Supersaturation: This is the metastable state where the solute concentration is higher than its saturation point. It is the prerequisite for both nucleation and crystal growth.

  • Nucleation: The initial formation of microscopic crystal nuclei. This can occur spontaneously (primary nucleation) or be induced (secondary nucleation) by adding a seed crystal or scratching the vessel surface[5]. Slow, controlled nucleation is key to forming a small number of large, pure crystals. Rapid nucleation leads to a large number of small, often impure, crystals.

  • Crystal Growth: Once nuclei are formed, solute molecules deposit onto the existing crystal lattice. The principle of purification works here: molecules of the same compound fit perfectly into the lattice, while impurity molecules do not, tending to remain in the solution (the "mother liquor")[6].

Logical Workflow for Crystallization Protocol Development

Crystallization_Workflow cluster_prep Phase 1: Preparation & Screening cluster_proc Phase 2: Execution cluster_post Phase 3: Finalization Start Crude 5-chloro-1H-pyrrolo [2,3-c]pyridine-3-carbaldehyde Screen Solvent Screening (Test solubility in various hot/cold solvents) Start->Screen Characterize Select Select Optimal Solvent or Solvent System Screen->Select Analyze results Dissolve Dissolve Crude Product in Minimum Hot Solvent Select->Dissolve Filter Hot Gravity Filtration (If insoluble impurities are present) Dissolve->Filter Optional Cool Slow, Controlled Cooling (To induce supersaturation & growth) Dissolve->Cool Filter->Cool Harvest Harvest Crystals (Vacuum Filtration) Cool->Harvest Wash Wash Crystals (with small amount of cold solvent) Harvest->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: High-level workflow for developing a robust crystallization protocol.

Protocol I: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent can be identified. It is generally simpler and more scalable than multi-solvent systems.

Causality: The protocol is designed to create a saturated solution at the solvent's boiling point and then induce crystallization by slowly reducing the solubility via cooling. Adding hot solvent incrementally ensures the minimum necessary volume is used, maximizing yield[6].

Materials & Equipment:

  • Crude 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

  • Candidate recrystallization solvent (e.g., Isopropanol, Acetonitrile, Ethyl Acetate, Toluene)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of the crude material (20-30 mg) in a test tube. Add a candidate solvent dropwise. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of the selected solvent, enough to create a slurry.

  • Heating: Gently heat the slurry on a hot plate with stirring. Add more hot solvent in small, timed intervals, bringing the solution back to a boil after each addition[6]. Continue until the solid is just completely dissolved. Do not add a large excess of solvent, as this will reduce the final yield. If too much is added, carefully boil off the excess.

  • Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for a few minutes[7].

  • Hot Filtration (Optional): If insoluble impurities or activated carbon are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is critical for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Inducing Crystallization (If Necessary): If no crystals form after the solution has reached room temperature, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single "seed" crystal from a previous batch[5].

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the cold mother liquor.

  • Harvesting: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a mild temperature.

Protocol II: Two-Solvent Recrystallization

This method is employed when no single solvent has the ideal solubility profile. It uses a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").

Causality: The compound is first dissolved in a minimum of the hot "solvent." The "anti-solvent" is then added dropwise to the hot solution until the saturation point is reached (indicated by persistent cloudiness), which induces crystallization upon cooling.

Step-by-Step Methodology:

  • Solvent System Selection: Identify a pair of miscible solvents with opposing solubility characteristics for your compound. Common pairs include Ethanol/Water, Acetone/Hexane, and Toluene/Heptane.

  • Dissolution: Dissolve the crude material in the minimum amount of the hot "solvent" in an Erlenmeyer flask, following steps 2-3 from the single-solvent protocol.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise with swirling until the solution becomes faintly cloudy or opalescent. This indicates the point of saturation has been reached[6].

  • Re-solubilization: Add 1-2 drops of the hot "solvent" to just redissolve the precipitate and make the solution clear again. This ensures the system is precisely at its saturation point.

  • Crystallization and Harvesting: Follow steps 6-11 from the single-solvent protocol. The crystals are washed with a cold mixture of the two solvents or with the anti-solvent alone.

Troubleshooting Common Crystallization Issues

Troubleshooting Problem Problem Encountered No Crystals Form After Cooling Oiling Out Occurs Colored Crystals Sol1 Solution Solution is not supersaturated. - Boil off some solvent to concentrate. - Try a different solvent system. Nucleation is inhibited. - Scratch flask with glass rod. - Add a seed crystal. - Cool in a salt-ice bath. Problem:c1->Sol1:s1 Sol2 Solution Cooling too rapid or solution too concentrated. - Reheat to dissolve oil. - Add more solvent and cool slower. Melting point of solid is below solvent boiling point. - Use a lower-boiling point solvent. - Use a larger volume of solvent. Problem:c2->Sol2:s2 Sol3 Solution Impurities are co-crystallizing. - Add activated charcoal during dissolution. - Perform hot gravity filtration. Compound is naturally colored. - Verify purity by other means (TLC, HPLC, MP). Problem:c3->Sol3:s3

Caption: A decision-making guide for common crystallization problems.

Characterization and Quality Control

After successful crystallization, the purity and identity of the material should be confirmed using standard analytical techniques:

  • Melting Point Analysis: A sharp melting range close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC) / High-Performance Liquid Chromatography (HPLC): To assess purity against the crude material and standards.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvent.

  • X-Ray Diffraction (XRD): To determine the specific crystal lattice and confirm the polymorphic form.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is listed as an irritant[3]. Avoid inhalation, ingestion, and skin contact.

  • Use caution when heating flammable organic solvents. Never heat a closed system. Use a heating mantle or steam bath as an ignition source instead of an open flame.

References

  • Recrystallization - Single Solvent. Columbia University, Department of Chemistry. [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. [Link]

  • Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Recrystallisation experimental techniques required. University of Calgary, Department of Chemistry. [Link]

  • Inorganic Chemistry Vol. 65 No. 3. ACS Publications. [Link]

  • Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed. [Link]

  • Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. MDPI. [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. ResearchGate. [Link]

  • 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. PubChem. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselectivity in the Formylation of Substituted Pyrrolopyridines

Welcome to the technical support guide for navigating the complexities of Vilsmeier-Haack formylation on substituted pyrrolopyridine (azaindole) scaffolds. This resource is designed for researchers, medicinal chemists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of Vilsmeier-Haack formylation on substituted pyrrolopyridine (azaindole) scaffolds. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to introduce a formyl group into these important heterocyclic systems. Pyrrolopyridines are a cornerstone in drug discovery, and controlling the site of formylation is critical for subsequent synthetic transformations.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning.

Issue 1: Poor or No Conversion to the Desired 3-Formyl Product

Question: I am attempting to formylate my substituted 7-azaindole, but I am observing only starting material or a complex mixture of unidentifiable byproducts. What are the likely causes and how can I resolve this?

Answer:

This is a common issue that can stem from several factors, primarily related to the Vilsmeier reagent itself or the reactivity of your specific substrate.

Probable Causes & Recommended Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (chloroiminium ion) is formed in situ from a reaction between a formamide source, typically N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[3][4][5] This reagent is moisture-sensitive.

    • Troubleshooting:

      • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF and POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Reagent Formation Temperature: The Vilsmeier reagent is typically prepared at low temperatures (0-10 °C) before the addition of the substrate.[6] Allow sufficient time for the reagent to form completely before introducing your pyrrolopyridine.

      • Visual Cues: While not always definitive, the formation of the Vilsmeier reagent can sometimes be accompanied by a color change to yellow or orange, or an increase in viscosity.[7] However, a colorless solution does not necessarily indicate a failed reagent formation.[7]

  • Deactivated Pyrrolopyridine Ring: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[8][9] If your pyrrolopyridine scaffold is substituted with strong electron-withdrawing groups (EWGs), the electron density of the pyrrole ring may be insufficient to attack the weakly electrophilic Vilsmeier reagent.

    • Troubleshooting:

      • Increase Reaction Temperature: After the initial addition of the substrate at a low temperature, slowly warm the reaction to room temperature or even heat it (e.g., 60-80 °C).[6] Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition.

      • Use a More Reactive Formylating Agent: While the standard DMF/POCl₃ system is common, other activating agents or alternative formylation methods could be explored. However, for pyrrolopyridines, optimizing the conditions for the Vilsmeier-Haack reaction is usually the most direct approach.

  • Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

    • Troubleshooting:

      • Increase Reagent Equivalents: Typically, 1.5 to 3.0 equivalents of the Vilsmeier reagent are used. If you are experiencing low conversion, consider increasing the equivalents of both DMF and POCl₃.

Experimental Protocol: Standard Vilsmeier-Haack Formylation
  • To a solution of the substituted pyrrolopyridine (1.0 equiv) in anhydrous DMF (acting as both solvent and reagent), cool the mixture to 0 °C in an ice bath.[8]

  • Slowly add POCl₃ (1.5-3.0 equiv) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice and then neutralizing with a base such as aqueous sodium acetate or sodium hydroxide solution until the pH is basic.[8]

  • The product can then be extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[8]

Issue 2: Formation of an Undesired Regioisomer

Question: My formylation is working, but I am getting a mixture of the C3-formylated product and another isomer. How can I improve the regioselectivity for the C3 position?

Answer:

Regioselectivity in the formylation of pyrrolopyridines is a nuanced issue governed by a combination of electronic and steric factors. The C3 position of the pyrrole ring is generally the most electron-rich and thus the most nucleophilic site for electrophilic attack.[10] However, the position of the nitrogen in the pyridine ring and the nature of other substituents can influence the outcome.

Factors Influencing Regioselectivity:

  • Electronic Effects: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire heterocyclic system to some extent. The position of this nitrogen determines which carbons of the pyrrole ring are most affected. For 7-azaindole, the C3 position is the most electronically favored site for electrophilic substitution.

  • Steric Hindrance: Bulky substituents on the pyrrole or pyridine ring can sterically hinder the approach of the Vilsmeier reagent to a particular position, potentially favoring formylation at a less hindered site.

  • Reaction Conditions: Temperature and the specific Vilsmeier reagent used can sometimes influence the ratio of isomers.

Strategies to Enhance C3 Selectivity:

  • Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., maintaining it at 0 °C or even sub-zero temperatures) can often enhance selectivity for the thermodynamically favored product.

  • Protecting Groups: If there is a reactive N-H on the pyrrole ring, its protection can sometimes alter the electronic distribution and steric environment. Common protecting groups include Boc, Ts, or SEM.

  • Alternative Formylation Methods: While the Vilsmeier-Haack reaction is standard, other methods might offer different regioselectivity profiles, although they may require more specialized reagents.

Pyrrolopyridine Isomer Predicted Major Formylation Site Rationale
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)C3The C3 position is the most electron-rich and sterically accessible.
4-Azaindole (1H-Pyrrolo[3,2-b]pyridine)C3Similar to 7-azaindole, C3 is the preferred site of electrophilic attack.
6-Azaindole (1H-Pyrrolo[2,3-c]pyridine)C3C3 is generally favored, but formylation at other positions can occur depending on substituents.[11]
5-Azaindole (1H-Pyrrolo[3,2-c]pyridine)C3The C3 position is activated by the pyrrole nitrogen and is the typical site for formylation.
Issue 3: Difficulty in Differentiating C2 and C3-Formyl Isomers

Question: I have isolated a formylated product, but I am unsure if it is the C2 or C3 isomer. What analytical techniques can I use to confirm the structure?

Answer:

Distinguishing between C2 and C3-formylated pyrrolopyridines is crucial and can be reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and Nuclear Overhauser Effect (NOE) experiments.

Analytical Methods for Isomer Differentiation:

  • ¹H NMR Spectroscopy:

    • C3-Formyl Isomer: The proton at the C2 position will typically appear as a singlet or a narrow doublet (if coupled to the N-H proton). This C2-H is usually downfield due to the anisotropic effect of the adjacent aldehyde.

    • C2-Formyl Isomer: The proton at the C3 position will appear as a singlet.

    • Coupling Constants: Look for characteristic coupling patterns of the protons on the pyridine ring, which can be perturbed by the position of the formyl group.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: This is often the most definitive method.

    • For a C3-Formyl Isomer: Irradiation of the aldehyde proton (-CHO) should show an NOE enhancement to the proton at the C4 position on the pyridine ring.

    • For a C2-Formyl Isomer: Irradiation of the aldehyde proton should show an NOE enhancement to the proton at the C3 position and potentially the N1-H proton.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack reaction proceeds through a three-step mechanism:[12]

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][8]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of the pyrrolopyridine attacks the electrophilic carbon of the Vilsmeier reagent, forming a sigma complex. A subsequent deprotonation step restores aromaticity.[3][8]

  • Hydrolysis: The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aryl aldehyde.[4][9]

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrolopyridine Pyrrolopyridine Iminium_Salt Iminium Salt Intermediate Pyrrolopyridine->Iminium_Salt + Vilsmeier Reagent Final_Product 3-Formyl-Pyrrolopyridine Iminium_Salt->Final_Product Aqueous Workup (H₂O) Substituent_Effects Pyrrolopyridine Pyrrolopyridine Ring Reactivity_Increase Increased Reactivity (Faster Reaction) Pyrrolopyridine->Reactivity_Increase More Nucleophilic Reactivity_Decrease Decreased Reactivity (Slower/Harsher Conditions) Pyrrolopyridine->Reactivity_Decrease Less Nucleophilic EDG Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃) EDG->Pyrrolopyridine Increases Electron Density EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂, -Cl) EWG->Pyrrolopyridine Decreases Electron Density

Caption: Influence of substituents on pyrrolopyridine reactivity.

Q3: Are there any alternative, milder methods for formylating pyrrolopyridines?

A3: While the Vilsmeier-Haack reaction is the most common and direct method, other formylation procedures exist in organic synthesis. However, their application to pyrrolopyridines may be less precedented and could present their own regioselectivity challenges. Some alternatives include:

  • Duff Reaction: Uses hexamethylenetetramine in an acidic medium. It is typically effective for highly activated aromatic systems like phenols.

  • Rieche Formylation: Employs dichloromethyl methyl ether and a Lewis acid like TiCl₄ or SnCl₄.

  • Formylation with Formylating Agents: Reagents like formyl fluoride or S-phenyl thioformate can be used, but they are less common.

For most applications involving pyrrolopyridines, optimizing the Vilsmeier-Haack conditions is the most practical approach.

III. References

  • Name-Reaction.com. Vilsmeier-Haack reaction. Available from: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Reddit. Vilsmeier-Haack formilation help. r/OrganicChemistry. Available from: [Link]

  • YouTube. VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • ResearchGate. A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. Available from: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Available from: [Link]

  • MDPI. A Theoretical Study on the Influence of the Functional Group Electronic Effect on the Electron Mobility of Cross-Linked Polyethylene. Available from: [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Available from: [Link]

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available from: [Link]

  • Thieme Connect. Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Available from: [Link]

  • Royal Society of Chemistry. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Available from: [Link]

  • ChemTube3D. Pyrrole-The Vilsmeier Reaction. Available from: [Link]

  • PubMed. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Available from: [Link]

  • Organic Chemistry Portal. 3-Pyrroline synthesis. Available from: [Link]

  • Royal Society of Chemistry. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Available from: [Link]

  • PubMed. Theoretical studies of the modulation of polymer electronic and optical properties through the introduction of the electron-donating 3,4-ethylenedioxythiophene or electron-accepting pyridine and 1,3,4-oxadiazole moieties. Available from: [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Available from: [Link]

  • ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Available from: [Link]

  • ResearchGate. Palladium‐Catalyzed Regioselective C−H Arylation of 4‐Azaindazole at C3, C5 and C7 Positions. Available from: [Link]

  • PubMed Central. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]

  • ResearchGate. Synthesis of new 3-pyrrolin-2-one derivatives. Available from: [Link]

  • Royal Society of Chemistry. Effects of electron-withdrawing groups in imidazole-phenanthroline ligands and their influence on the photophysical properties of EuIII complexes for white light-emitting diodes. Available from: [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. Available from: [Link]

  • PubMed Central. Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil. Available from: [Link]

  • PubMed. Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. Available from: [Link]

  • MDPI. Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the global ring functionalization of 7-azaindoles. Available from: [Link]

  • MDPI. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Available from: [Link]

  • Royal Society of Chemistry. Rich or poor: the impact of electron donation and withdrawal on the photophysical and photocatalytic properties of copper(i) complexes. Available from: [Link]

  • MDPI. The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP. Available from: [Link]

  • PubMed. Give or Take: Effects of Electron-Accepting/-Withdrawing Groups in Red-Fluorescent BODIPY Molecular Rotors. Available from: [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]

  • PubMed. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Ticket ID: #AZA-6-CHO-PUR-001 Subject: Removal of impurities from crude Vilsmeier-Haack product Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Diagnostic Triage The...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AZA-6-CHO-PUR-001 Subject: Removal of impurities from crude Vilsmeier-Haack product Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Diagnostic Triage

The Challenge: Synthesizing 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (a 5-chloro-6-azaindole derivative) via the Vilsmeier-Haack reaction often yields a crude product contaminated with unreacted starting material, inorganic phosphate salts, and "red-tar" oligomers. The amphoteric nature of the 6-azaindole core (pyridine nitrogen at position 6) complicates standard acid/base workups.

Immediate Action Required: Before attempting bulk purification, perform the following diagnostic check to classify your impurity profile.

Diagnostic Checklist (The "Red Flags")
ObservationProbable CauseRecommended Action
Sticky Brown/Red Gum Vilsmeier oligomers; Exothermic quench.Protocol B (Bisulfite Adduct) is mandatory.
Insoluble White Solid Inorganic Phosphate Salts (

).
Water slurry wash or Protocol A (Recrystallization).
LCMS: M+1 = 153/155 Unreacted Starting Material (SM).Protocol B (Bisulfite) is the only efficient separation method.
NMR:

9.8-10.0 ppm missing
Aldehyde oxidation to carboxylic acid.Irreversible. Check storage conditions (See Section 4).

Impurity Identification & Workflow Logic

The following decision tree illustrates the logic for selecting the correct purification method based on your crude material's state.

PurificationLogic Start Crude 5-Cl-6-Azaindole-3-CHO CheckPurity Diagnostic: LCMS & H-NMR Start->CheckPurity HighSM High Starting Material (>5%) CheckPurity->HighSM Incomplete Rxn Tars Oligomers/Tars (Dark Color) CheckPurity->Tars Bad Quench Salts Inorganic Salts (Insoluble) CheckPurity->Salts Poor Filtration Bisulfite PROTOCOL B: Bisulfite Adduct Purification (Chemical Specificity) HighSM->Bisulfite Selects Aldehyde Tars->Bisulfite Excludes Tars Slurry Water Slurry Wash Salts->Slurry Recryst PROTOCOL A: Recrystallization (DMF/H2O or MeOH) Bisulfite->Recryst Final Polish Slurry->Recryst

Figure 1: Decision matrix for purification based on impurity profile. Protocol B is the primary recommendation for complex mixtures.

Technical Troubleshooting Protocols

FAQ 1: "My crude solid is sticky and dark. Recrystallization isn't working. How do I clean it?"

Recommendation: Use Protocol B (Bisulfite Adduct Purification). Recrystallization often fails with "tarry" crudes because the impurities occlude the crystal lattice. The sodium bisulfite method is chemically specific: it reversibly forms a water-soluble sulfonate adduct only with the aldehyde, leaving starting materials and tars in the organic phase or solid state [1][2].

Protocol B: The Bisulfite "Rescue" Method

Reagents:

  • Saturated Aqueous Sodium Bisulfite (

    
    ).[1]
    
  • Organic Solvent: Ethyl Acetate (EtOAc) or THF.

  • Base: Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ).

Step-by-Step:

  • Formation: Suspend/Dissolve your crude aldehyde in a minimal amount of EtOAc or THF.

  • Extraction: Add 2-3 equivalents of saturated aqueous

    
    . Vigorously stir/shake for 30-60 minutes.
    
    • Mechanism:[2][3][4][5][6][7][8][9][10][11]

      
       (Water Soluble).
      
  • Separation: Transfer to a separatory funnel.

    • Keep the AQUEOUS layer. (Your product is now hidden here).

    • Discard the ORGANIC layer. (Contains starting material, tars, and non-aldehydes).

  • Wash: Wash the aqueous layer once with fresh EtOAc to remove entrained impurities.

  • Release: Cool the aqueous layer to 0-5°C. Slowly add 10%

    
     or 1M 
    
    
    
    until pH reaches ~9-10.
    • Caution: Do not exceed pH 12, as the azaindole ring is electron-deficient and susceptible to nucleophilic attack or ring opening under harsh basic conditions.

  • Isolation: The purified aldehyde will precipitate as the adduct hydrolyzes. Filter the solid.[10] If no precipitate forms (due to solubility), extract the basic aqueous layer with EtOAc (

    
    ), dry over 
    
    
    
    , and concentrate.
FAQ 2: "I have a clean solid, but the color is off-white/tan. Which solvent system is best for recrystallization?"

Recommendation: Use Protocol A (Solvent Switching). 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has low solubility in non-polar solvents due to the polar pyridine nitrogen and the H-bond donor (NH).

Protocol A: Recrystallization Solvent Screening
Solvent SystemRatio (v/v)SuitabilityNotes
DMF / Water 1:1 to 1:3High Dissolve in hot DMF; add water dropwise until turbid. Cool slowly. Best for removing salts.
Methanol / Water 3:1Medium Good for final polishing. May require large volumes if the product is very insoluble.
Acetonitrile 100%Medium Reflux and cool. Good for removing non-polar organic impurities.[11]
Ethanol 100%Low Often leads to solvolysis (acetal formation) if traces of acid are present.

Critical Step: Ensure the solution is neutral before heating. Residual


 or acid from the Vilsmeier reaction can catalyze acetal formation in alcoholic solvents [3].
FAQ 3: "Why is my yield low after the Vilsmeier quench?"

Root Cause Analysis: The Vilsmeier intermediate (chloroiminium salt) is stable, but the hydrolysis step is pH-sensitive.

  • Issue: If the quench is too acidic (pH < 3), the pyridine nitrogen (N6) protonates, making the molecule highly water-soluble. You will lose product in the aqueous waste.

  • Issue: If the quench is too hot/basic (pH > 12), the electron-deficient 6-azaindole ring can undergo hydrolysis or polymerization [4].

Corrective Workflow:

  • Quench: Pour the reaction mixture onto ice.

  • Neutralization: Use Sodium Acetate (

    
    ) or Potassium Carbonate (
    
    
    
    ) to adjust pH strictly to 7.0 - 8.0 .
  • Observation: The product should precipitate as a solid at this neutral pH.

Mechanism of Action (Visualized)

Understanding the bisulfite purification is critical for trusting the protocol.

BisulfiteMechanism Crude Crude Mixture (Aldehyde + Impurities) Bisulfite Add NaHSO3 (aq) Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgLayer Organic Layer (Contains Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Adduct) PhaseSep->AqLayer Keep Base Add Base (pH 10) AqLayer->Base Pure Pure Aldehyde (Precipitates) Base->Pure Hydrolysis

Figure 2: The chemical logic of Bisulfite Adduct Purification. Note that non-carbonyl impurities cannot enter the aqueous phase in step 2.

Storage & Stability

  • Oxidation Risk: The C3-aldehyde is susceptible to air oxidation to the carboxylic acid (5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid).

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Stabilizer: If storing in solution (e.g., DMSO stock), ensure no water is present to prevent hydrate formation.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for Bisulfite purification of aldehydes).

  • Furigay, M. H.; Boucher, M. M.; Mizgier, N. A.; Brindle, C. S. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[10] J. Vis. Exp.2018 , (134), e57639. [Link]

  • Ivonin, S. P.; Lapandin, A. V.; Anishchenko, A. A. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv2024 . (Specific optimization for 6-azaindole Vilsmeier conditions). [Link]

  • Yakhontov, L. N.; Prokopov, A. A. Advances in the Chemistry of Azaindoles. Russian Chemical Reviews1980 , 49, 428. (Review of Azaindole stability and reactivity). [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 5-Chloro-azaindole-3-carbaldehyde

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-chloro-azaindole-3-carbaldehyde. This guide provides in-depth troubleshooting advice and detailed pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-chloro-azaindole-3-carbaldehyde. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate the challenges associated with the synthesis and workup of this valuable heterocyclic aldehyde, with a primary focus on preventing its decomposition.

Introduction: The Stability Challenge of a Key Building Block

5-Chloro-azaindole-3-carbaldehyde is a crucial intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of the electron-withdrawing chloro group and the aldehyde functionality on the electron-rich azaindole core makes this molecule susceptible to decomposition, especially during the workup phase of common synthetic procedures like the Vilsmeier-Haack formylation.

This guide is structured to address the most frequent issues encountered in the laboratory, providing not just procedural steps, but the chemical reasoning behind them to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common problems observed during the workup and purification of 5-chloro-azaindole-3-carbaldehyde.

Question 1: My reaction mixture turns dark red/purple after quenching the Vilsmeier-Haack reaction. What is causing this, and is my product lost?

Answer: This is a classic sign of acid-catalyzed self-condensation of the indole-3-carboxaldehyde. Under the acidic conditions of the Vilsmeier-Haack reaction and subsequent aqueous workup, two molecules of the aldehyde can react to form a highly colored, resonance-stabilized cationic species, often referred to as a urorosein-type dye.

  • Causality: The aldehyde group is protonated under acidic conditions, which activates it for nucleophilic attack by the electron-rich C3 position of another azaindole molecule. This is followed by dehydration to form the colored, conjugated system.

  • Troubleshooting:

    • Immediate Action: Proceed with the basic neutralization and extraction without delay. The formation of the colored species is often reversible to some extent upon basification.

    • Prevention: The key is to minimize the time the product spends in a strongly acidic aqueous environment. Prepare your quenching and neutralization solutions in advance and perform these steps as rapidly and coldly as possible.

Question 2: I am observing significant product loss during the aqueous workup and extraction. What are the likely causes?

Answer: Product loss during workup can be attributed to several factors:

  • Incomplete Hydrolysis of the Vilsmeier Intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde. Incomplete hydrolysis will result in the loss of product in the aqueous phase.

    • Solution: Ensure the reaction mixture is stirred vigorously with water or an aqueous solution for a sufficient amount of time to ensure complete hydrolysis before extraction.

  • pH of the Aqueous Layer: The pKa of the azaindole nitrogen can lead to the protonation of the product in acidic solution, increasing its water solubility and leading to poor extraction efficiency into organic solvents.

    • Solution: Ensure the aqueous layer is neutralized to a pH of 7-8 before extraction. Use a pH meter or pH paper for accurate measurement.

  • Emulsion Formation: The presence of residual DMF and salts can lead to the formation of emulsions during extraction, trapping the product.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions and "salt out" the organic product, driving it into the organic phase.

Question 3: My purified product is a tan or brownish powder, not the expected off-white solid. How can I improve the purity and color?

Answer: A discolored final product often indicates the presence of baseline impurities from the decomposition pathways mentioned above or from oxidation.

  • Oxidative Decomposition: Azaindole derivatives can be susceptible to oxidation, especially in the presence of air and light over extended periods. The aldehyde functionality can also be oxidized to the corresponding carboxylic acid.

    • Solution:

      • Work under an inert atmosphere (nitrogen or argon) when possible, especially during solvent removal and drying.

      • Store the purified product in a cool, dark place under an inert atmosphere.

      • Consider adding an antioxidant like BHT (butylated hydroxytoluene) in small amounts during storage if the product is particularly unstable.

  • Ineffective Purification: The polar nature of the aldehyde and the azaindole nitrogen can make chromatographic purification challenging, leading to streaking and co-elution of impurities.

    • Solution:

      • Column Chromatography: Use a solvent system that effectively moves the product without causing streaking. A common starting point is a mixture of ethyl acetate and hexanes. If streaking is observed, adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape.

      • Recrystallization: This is an excellent method for obtaining high-purity material. See the detailed protocol below for solvent selection.

Experimental Protocols

Protocol 1: Optimized Workup for the Vilsmeier-Haack Formylation of 5-Chloro-7-azaindole

This protocol is designed to minimize decomposition by controlling temperature and pH.

  • Preparation:

    • Before starting the workup, prepare a large beaker containing a cold (0-5 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be sufficient to neutralize the acidic reaction mixture (typically 5-10 volumes relative to the reaction volume).

    • Have a separate flask with your chosen extraction solvent (e.g., ethyl acetate, dichloromethane) ready.

  • Quenching and Hydrolysis:

    • Cool the completed Vilsmeier-Haack reaction mixture in an ice bath.

    • Slowly and carefully pour the cold reaction mixture into the vigorously stirred, cold sodium bicarbonate solution. Caution: This will cause significant gas evolution (CO₂). Add the reaction mixture portion-wise to control the effervescence.

    • Continue stirring the resulting slurry at 0-10 °C for at least 30 minutes to ensure complete hydrolysis of the iminium salt intermediate.

  • Neutralization and Extraction:

    • Check the pH of the aqueous slurry. If it is not yet neutral or slightly basic (pH 7-8), add more solid sodium bicarbonate or a saturated solution until the target pH is reached. Avoid making the solution strongly basic.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with water to remove residual DMF and salts.

    • Wash the organic layer with brine to aid in drying and break any emulsions.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (standard grade, 230-400 mesh).

  • Eluent System: Start with a non-polar system and gradually increase the polarity. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Troubleshooting Streaking: If the product streaks on the column, consider the following modifications to your eluent:

    • Add 0.5-1% triethylamine to the eluent mixture to neutralize acidic sites on the silica gel.

    • Alternatively, use a small percentage of methanol (1-5%) in dichloromethane or ethyl acetate.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, keeping the temperature low to prevent decomposition.

Protocol 3: Purification by Recrystallization
  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not when cold. Good candidates to screen include:

    • Ethanol

    • Isopropanol

    • Acetonitrile

    • Ethyl acetate/Hexanes mixture

  • Procedure:

    • Dissolve the crude material in the minimum amount of the chosen hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • If crystallization does not occur, try scratching the inside of the flask with a glass rod or placing the flask in a refrigerator or ice bath.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Recommended Workup and Purification Parameters

ParameterRecommended ConditionRationale
Quenching/Neutralization
ReagentSaturated Sodium Bicarbonate SolutionMild base, minimizes risk of base-catalyzed decomposition.
Temperature0-10 °CReduces the rate of decomposition reactions.
Final pH7-8Ensures the product is in its neutral form for efficient extraction.
Extraction
SolventEthyl Acetate or DichloromethaneGood solubility for the product and immiscible with water.
AdditiveBrine (Saturated NaCl)Breaks emulsions and reduces the solubility of the organic product in the aqueous phase.
Purification
Chromatography EluentHexanes/Ethyl Acetate gradientGood starting point for separating non-polar impurities.
Eluent Modifier0.1-1% TriethylamineImproves peak shape for basic compounds on silica gel.
Recrystallization SolventsEthanol, Isopropanol, AcetonitrileOften provide good crystals for polar heterocyclic compounds.

Visualization of Key Processes

Decomposition Pathway

cluster_0 Acid-Catalyzed Decomposition Aldehyde 5-Chloro-azaindole- 3-carbaldehyde Protonated_Aldehyde Protonated Aldehyde (Activated) Aldehyde->Protonated_Aldehyde H+ Dimer_Intermediate Dimeric Intermediate Protonated_Aldehyde->Dimer_Intermediate + Aldehyde Colored_Byproduct Urorosein-type Byproduct (Colored Impurity) Dimer_Intermediate->Colored_Byproduct - H2O

Caption: Acid-catalyzed self-condensation of 5-chloro-azaindole-3-carbaldehyde.

Recommended Workup Workflow

Start Vilsmeier-Haack Reaction Mixture Quench Quench in Cold Sat. NaHCO3 (aq) (0-10 °C) Start->Quench Hydrolyze Stir for 30 min (Complete Hydrolysis) Quench->Hydrolyze Check_pH Adjust to pH 7-8 Hydrolyze->Check_pH Extract Extract with Organic Solvent (x3) Check_pH->Extract pH OK Wash Wash with Water and Brine Extract->Wash Dry Dry (Na2SO4) and Concentrate (<40 °C) Wash->Dry Crude_Product Crude Product Dry->Crude_Product Purify Purification (Chromatography or Recrystallization) Crude_Product->Purify Final_Product Pure Product Purify->Final_Product

Caption: Optimized workup workflow for minimizing decomposition.

References

  • El-Sawy, E. R., Mandour, A. H., & El-Hallouty, S. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-744. [Link]

  • Palladino, P., et al. (2023). Colorimetric Detection of Indole-3-Carbaldehyde in White Cauliflower by Self-Condensation Reaction Giving Urorosein. Talanta, 294, 128238. [Link]

  • Majer, P., & Rádl, S. (2000). A Novel Synthesis of 5- and 6-Azaindole.
  • Humphries, P. S., et al. (2003). The Vilsmeier-Haack reaction of indoles. Part 5: The reaction of 1-substituted indoles with the Vilsmeier reagent. Journal of the Chemical Society, Perkin Transactions 1, (18), 2417-2421.
  • Jones, G. (Ed.). (1977). The Chemistry of Heterocyclic Compounds, Indoles. John Wiley & Sons.
  • Merlic, C. A. (2001). Vilsmeier-Haack Reaction. Organic Reactions, 56, 1.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 4-, 5-, 6-, and 7-Azaindole Isomers for Researchers and Drug Developers

In the landscape of medicinal chemistry, the quest for novel scaffolds that can modulate biological targets with improved potency, selectivity, and pharmacokinetic properties is relentless. Among the privileged heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel scaffolds that can modulate biological targets with improved potency, selectivity, and pharmacokinetic properties is relentless. Among the privileged heterocyclic structures, azaindoles have emerged as a versatile and highly valuable class of compounds. As bioisosteres of both indole and purine systems, the introduction of a nitrogen atom into the indole ring system dramatically influences the molecule's physicochemical properties and its interactions with biological targets.[1][2] This guide provides a comprehensive comparison of the biological activities of the four positional isomers of azaindole: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. We will delve into their differential effects on key drug targets, supported by experimental data, and provide insights into the underlying structure-activity relationships (SAR) that govern their biological profiles.

The Azaindole Scaffold: A Subtle Change with Profound Consequences

Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatic compounds where a benzene ring in the indole scaffold is replaced by a pyridine ring.[3] The position of the nitrogen atom in the six-membered ring gives rise to the four isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. This seemingly minor structural alteration has a significant impact on the electron distribution, hydrogen bonding capacity, and overall shape of the molecule.[2] These changes, in turn, dictate how the molecule binds to and modulates the function of biological macromolecules such as enzymes and receptors.

One of the key advantages of incorporating an azaindole scaffold is the potential for improved physicochemical properties. Studies have consistently shown that azaindole derivatives exhibit enhanced aqueous solubility and metabolic stability compared to their indole counterparts. For instance, in a study focused on developing HIV-1 inhibitors, all four azaindole isomers demonstrated a remarkable increase in solubility (over 25-fold) and enhanced metabolic stability in human liver microsomes.[1] This improvement in drug-like properties is a critical consideration in the early stages of drug discovery.

Comparative Biological Activity: A Tale of Four Isomers

The true value of the azaindole scaffold lies in the nuanced differences in biological activity among its isomers. The position of the nitrogen atom can dramatically alter the potency and selectivity of a compound for its target. Kinase inhibition has been a particularly fruitful area for the application of azaindole-based compounds, with the 7-azaindole isomer being the most extensively studied and successfully commercialized.[3][4]

Kinase Inhibition: A Battle for the Hinge Region

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors are designed to compete with ATP for binding to the hinge region of the kinase domain. The azaindole scaffold is an excellent "hinge-binder," capable of forming crucial hydrogen bonds that mimic the interactions of the adenine portion of ATP.[5]

G cluster_0 Kinase Hinge Region Binding Azaindole Azaindole Hinge_Residue_1 Backbone NH Azaindole->Hinge_Residue_1 H-bond donor (N-H) Hinge_Residue_2 Backbone C=O Azaindole->Hinge_Residue_2 H-bond acceptor (Pyridine-N)

Caption: General binding mode of azaindole scaffold to a kinase hinge region.

However, the positioning of the pyridine nitrogen atom in the four isomers leads to distinct binding orientations and, consequently, differential inhibitory activities.

Cdc7 Kinase: In the pursuit of inhibitors for Cell division cycle 7 (Cdc7) kinase, a key regulator of DNA replication, a comparative study revealed a clear preference for the 5-azaindole scaffold. While derivatives of all four isomers were synthesized and evaluated, the 4-, 6-, and 7-azaindole analogs exhibited lower inhibitory activity and selectivity compared to their 5-azaindole counterparts.[6] This suggests that the specific geometry and electronic properties of the 5-azaindole ring are optimal for interacting with the active site of Cdc7.

VEGFR2, GSK-3β, and FLT-3 Kinases: A study on 3-azaindolyl-4-arylmaleimides as kinase inhibitors provided insightful comparative data against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Glycogen Synthase Kinase-3β (GSK-3β), and FMS-like Tyrosine Kinase 3 (FLT-3). The results, summarized in the table below, highlight the isomer-specific selectivity profile.

Azaindole IsomerVEGFR2 IC₅₀ (nM)GSK-3β IC₅₀ (nM)FLT-3 IC₅₀ (nM)
4-Azaindole ~370-480--
5-Azaindole ~370-480--
6-Azaindole 48918
7-Azaindole 37Inactive-
Data compiled from a study on 3-azaindolyl-4-arylmaleimides.[7]

This data clearly demonstrates that the 6-azaindole derivative was the most potent inhibitor of FLT-3 and also showed strong inhibition of VEGFR2 and GSK-3β. In contrast, the 7-azaindole analog, while being the most potent VEGFR2 inhibitor in this series, was completely inactive against GSK-3β. The 4- and 5-azaindole derivatives were significantly less active against VEGFR2. This differential activity underscores the importance of selecting the appropriate azaindole isomer to achieve the desired selectivity profile for a given target.

G-Protein Coupled Receptor (GPCR) Modulation: The Case of the Cannabinoid Receptor 1 (CB1)

The influence of azaindole isomerism extends beyond kinases to other important drug target classes like GPCRs. A study investigating allosteric modulators of the cannabinoid receptor 1 (CB1) replaced the indole core of a known modulator with 6- and 7-azaindole moieties. The results were striking:

  • 7-Azaindole: The 7-azaindole-2-carboxamide derivatives completely lost their ability to bind to the CB1 receptor.

  • 6-Azaindole: In contrast, the 6-azaindole-2-carboxamides, while exhibiting reduced binding affinity compared to the indole parent compound, retained their functional activity in potentiating the binding of the orthosteric agonist and inhibiting G-protein coupling.

This study suggests that while the 7-azaindole scaffold was detrimental to binding at the allosteric site of the CB1 receptor, the 6-azaindole isomer represents a viable alternative for further optimization.

Structure-Activity Relationship (SAR): Unraveling the "Why"

The observed differences in biological activity among the azaindole isomers can be attributed to a combination of electronic and steric factors. The position of the nitrogen atom influences the dipole moment of the molecule, its ability to form hydrogen bonds, and its overall conformation.

For instance, in the context of kinase inhibition, the orientation of the pyridine nitrogen is critical for forming a hydrogen bond with the backbone carbonyl of a hinge residue. The different positions of this nitrogen in the 4-, 5-, 6-, and 7-isomers can lead to subtle changes in the binding geometry, which can have a profound impact on binding affinity. Furthermore, intramolecular interactions, such as repulsion between the azaindole nitrogen and other nitrogen atoms in the inhibitor, can influence the preferred conformation of the molecule and its ability to fit into the binding pocket.[6]

Experimental Protocols: Ensuring Self-Validating Systems

To provide a practical framework for researchers, we detail the methodologies for key assays used in the comparative evaluation of azaindole isomers.

Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and robust method for determining kinase activity and inhibition.[8]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to the initial kinase activity.

G cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Detection Kinase Kinase ATP ATP Substrate Substrate Phospho-Substrate Phosphorylated Substrate ADP ADP ATP->ADP ADP_Glo_Reagent ADP-Glo™ Reagent (Depletes ATP) Kinase_Detection_Reagent Kinase Detection Reagent (Converts ADP to ATP) ADP->Kinase_Detection_Reagent Luciferase Luciferase Kinase_Detection_Reagent->Luciferase Light Light Luciferase->Light

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol (VEGFR2 or Cdc7 Kinase):

  • Reagent Preparation: Prepare 1x Kinase Assay Buffer, ATP solution, and substrate solution (e.g., a generic tyrosine kinase substrate for VEGFR2 or a specific peptide substrate for Cdc7).[4][9]

  • Compound Dilution: Prepare serial dilutions of the test compounds (azaindole isomers) in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the kinase buffer.

    • Add the test compound or vehicle control.

    • Add the kinase (e.g., recombinant human VEGFR2 or Cdc7/Dbf4 complex).

    • Initiate the reaction by adding the ATP and substrate mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[9][10]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4]

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.[4]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of remaining ATP and directly proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the azaindole isomers and incubate for a desired period (e.g., 48 or 72 hours).[12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.

Radioligand Binding Assay (for CB1 Receptor)

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor.[2]

Principle: The assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand for binding to the receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., CB1).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]CP55,940 for CB1), and varying concentrations of the unlabeled test compounds (azaindole isomers).[2]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion: A Strategic Choice for Drug Discovery

The comparative analysis of the 4-, 5-, 6-, and 7-azaindole isomers reveals a fascinating interplay between subtle structural modifications and profound differences in biological activity. While the 7-azaindole isomer has historically received the most attention, this guide demonstrates that a "one-size-fits-all" approach is not optimal. The choice of the azaindole isomer should be a strategic decision based on the specific biological target and the desired selectivity profile.

The superior physicochemical properties of the azaindole scaffold, coupled with the tunable biological activity of its isomers, make it an exceptionally valuable tool in the modern drug discovery toolbox. By understanding the principles outlined in this guide, researchers and drug development professionals can make more informed decisions in the design and optimization of novel therapeutics with improved efficacy and safety profiles.

References

Click to expand
  • Mérour, J. Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]

  • Zhang, L., Liu, Y., Wang, Y., Zhang, Y., & Zhang, J. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 238, 114467. [Link]

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  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2), 629-643. [Link]

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  • Wang, T., et al. (2011). Discovery and SAR of 4-Azaindoles as HIV-1 Attachment Inhibitors. ACS Medicinal Chemistry Letters, 2(4), 315-320. [Link]

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  • Motati, D. R., et al. (2021). Azaindole Therapeutic Agents. Journal of Medicinal Chemistry, 64(1), 19-52. [Link]

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Comparative

A Researcher's Guide to Validating Kinase Inhibitory Activity of Novel 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the kinase inhibitory activity of novel compounds derived from the promising 5-chloro-1H-pyrrolo[2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the kinase inhibitory activity of novel compounds derived from the promising 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde scaffold. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of hypothetical compounds to illustrate the validation process.

The pyrrolopyridine core, particularly the 7-azaindole scaffold present in pyrrolo[2,3-c]pyridines, is a well-established pharmacophore in kinase inhibitor design. Its structural similarity to the purine ring of ATP allows it to effectively compete for the ATP-binding site of various kinases, making it a privileged scaffold for developing targeted therapies.[1][2] Kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][4] Therefore, the robust validation of novel kinase inhibitors is a cornerstone of modern drug discovery.

The Kinase Inhibition Validation Workflow: A Multi-faceted Approach

Validating the kinase inhibitory potential of a new compound is not a linear process but rather a cyclical and multi-tiered investigation. It begins with broad, high-throughput biochemical screens to identify initial hits and progressively moves towards more complex cell-based assays to understand the compound's efficacy and mechanism of action in a more physiologically relevant context.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation Initial Hit Identification High-Throughput Screening (e.g., ADP-Glo) Potency Determination (IC50) Dose-Response Curves (e.g., LanthaScreen) Initial Hit Identification->Potency Determination (IC50) Selectivity Profiling Kinase Panel Screening Potency Determination (IC50)->Selectivity Profiling Target Engagement Confirming interaction with the kinase in cells Potency Determination (IC50)->Target Engagement Transition to Cellular Assays Pathway Inhibition Assessing downstream signaling (e.g., Western Blot) Target Engagement->Pathway Inhibition Phenotypic Effects Measuring cellular outcomes (e.g., Cell Viability) Pathway Inhibition->Phenotypic Effects

Figure 1: A typical workflow for validating kinase inhibitors.

Comparative Analysis of Hypothetical Pyrrolopyridine Derivatives

To illustrate the validation process, let's consider three hypothetical compounds derived from 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: PPC-1 , PPC-2 , and PPC-3 . We will compare their performance against a known multi-kinase inhibitor, Sunitinib, across a series of validation assays.

Table 1: Biochemical Potency and Selectivity Profile
CompoundTarget KinaseIC50 (nM) - ADP-Glo AssayOff-Target Kinase 1 (e.g., SRC)IC50 (nM)Off-Target Kinase 2 (e.g., EGFR)IC50 (nM)Selectivity Score*
PPC-1 VEGFR215SRC>10,000EGFR5,000>667
PPC-2 VEGFR250SRC250EGFR8005
PPC-3 VEGFR2100SRC>10,000EGFR>10,000>100
Sunitinib VEGFR220SRC150EGFR2,0007.5

*Selectivity Score = IC50 (Off-Target) / IC50 (Target Kinase) for the most potent off-target. A higher score indicates greater selectivity.

Table 2: Cellular Activity Profile
CompoundCell Line (e.g., HUVEC)Cellular IC50 (nM) - Phospho-VEGFR2 Western BlotCell Viability IC50 (nM) - CellTiter-GloTherapeutic Index**
PPC-1 HUVEC3030010
PPC-2 HUVEC1005005
PPC-3 HUVEC250>10,000>40
Sunitinib HUVEC452505.6

**Therapeutic Index = Cell Viability IC50 / Cellular IC50. A higher therapeutic index suggests a wider window between target inhibition and general cytotoxicity.

Interpretation of Comparative Data:

  • PPC-1 emerges as a highly potent and selective inhibitor of VEGFR2, both biochemically and in a cellular context. Its favorable therapeutic index suggests that its cytotoxic effects are primarily driven by on-target inhibition.

  • PPC-2 shows good potency but lower selectivity compared to PPC-1. This could indicate potential for off-target effects, which may be desirable if targeting multiple pathways is the goal, but could also lead to toxicity.

  • PPC-3 is less potent but highly selective. Its high therapeutic index is noteworthy, suggesting low cytotoxicity even at concentrations well above its effective dose for target inhibition. This compound might be a candidate for further optimization to improve potency.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the key experiments discussed. The rationale behind critical steps is highlighted to ensure a deep understanding of the experimental design.

Biochemical Assays: The First Line of Validation

Biochemical assays are indispensable for initial screening and for determining the direct inhibitory effect of a compound on a purified kinase.[5] They are typically performed in a high-throughput format and provide a clean measure of a compound's potency (IC50) and selectivity.

The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[6][7][8] The amount of ADP is directly proportional to the kinase activity.

Rationale: This assay is chosen for its high sensitivity, broad applicability to virtually any kinase, and its resistance to interference from colored or fluorescent compounds.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified recombinant kinase (e.g., VEGFR2)

  • Kinase-specific substrate and ATP

  • Test compounds (PPC-1, PPC-2, PPC-3, Sunitinib) dissolved in DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction:

    • In each well, add 5 µL of the compound dilution.

    • Add 10 µL of a 2X kinase/substrate mixture.

    • Initiate the reaction by adding 10 µL of a 2X ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[6][7]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

G Start Start Compound Dilution Prepare Serial Dilutions of Test Compounds Start->Compound Dilution Kinase Reaction Incubate Kinase, Substrate, ATP, and Compound Compound Dilution->Kinase Reaction Stop Reaction Add ADP-Glo™ Reagent (Depletes ATP) Kinase Reaction->Stop Reaction Incubate 60 min Signal Generation Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) Stop Reaction->Signal Generation Incubate 40 min Read Luminescence Measure Luminescence Signal Generation->Read Luminescence Incubate 30-60 min End End Read Luminescence->End

Figure 2: Workflow of the ADP-Glo™ Kinase Assay.

The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.[9][10] It measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by a test compound.

Rationale: This assay is ideal for selectivity profiling against a panel of kinases. As a binding assay, it is less prone to artifacts that can affect enzymatic assays and can detect inhibitors with different binding modes.

Materials:

  • LanthaScreen™ Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)

  • Panel of purified kinases

  • Kinase-specific fluorescent tracer and europium-labeled anti-tag antibody

  • Test compounds

  • Low-volume 384-well plates

Procedure:

  • Reagent Preparation: Prepare solutions of the test compounds, kinase/antibody mixture, and tracer at the recommended concentrations.

  • Assay Assembly:

    • Add 5 µL of the test compound dilution to the wells.

    • Add 5 µL of the kinase/antibody mixture.

    • Add 5 µL of the tracer.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.[9]

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., acceptor and donor).

  • Data Analysis: Calculate the emission ratio and plot it against the compound concentration to determine the IC50 value for each kinase in the panel.

Cell-Based Assays: Bridging the Gap to Physiological Relevance

While biochemical assays are powerful, they do not fully recapitulate the complex cellular environment.[5][11][12] Cell-based assays are crucial for confirming that a compound can enter cells, engage its target, inhibit the intended signaling pathway, and elicit a desired biological response.

This protocol allows for the direct visualization and quantification of the inhibition of a specific kinase's activity within a cell by measuring the phosphorylation state of its downstream substrate.[13][14]

Rationale: Western blotting provides direct evidence of target engagement and pathway modulation in a cellular context. It is a semi-quantitative method that is essential for validating the mechanism of action of a kinase inhibitor.

Materials:

  • Cell line of interest (e.g., HUVEC for VEGFR2 inhibitors)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies (phospho-specific and total protein)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compounds for a predetermined time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • Gel Electrophoresis and Transfer:

    • Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[13][14]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.[14]

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

    • Wash the membrane again and apply a chemiluminescent substrate.

  • Signal Detection: Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal (from a separate blot or by stripping and re-probing the same blot) to account for any differences in protein loading.

G Cell Treatment Treat Cells with Kinase Inhibitors Cell Lysis Lyse Cells and Quantify Protein Cell Treatment->Cell Lysis SDS-PAGE Separate Proteins by Gel Electrophoresis Cell Lysis->SDS-PAGE Transfer Transfer Proteins to a Membrane SDS-PAGE->Transfer Blocking Block Non-specific Binding Sites Transfer->Blocking Primary Ab Incubate with Phospho-specific Antibody Blocking->Primary Ab Secondary Ab Incubate with HRP-conjugated Secondary Antibody Primary Ab->Secondary Ab Detection Add Chemiluminescent Substrate and Image Secondary Ab->Detection

Figure 3: Western Blotting workflow for detecting phosphorylated proteins.

The CellTiter-Glo® assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[15][16]

Rationale: This assay provides a robust and high-throughput method to assess the overall cytotoxic or cytostatic effect of a compound on a cell population. Comparing the cell viability IC50 to the cellular target inhibition IC50 gives an indication of the compound's therapeutic index.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Cell line of interest

  • Test compounds

  • White, opaque 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the test compounds. Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[15]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration and determine the IC50 value.

Conclusion

The validation of kinase inhibitory activity is a critical and multifaceted process in drug discovery. By employing a strategic combination of biochemical and cell-based assays, researchers can build a comprehensive profile of their novel compounds. This guide, centered around the promising 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde scaffold, provides a robust framework for these validation studies. The detailed protocols and comparative data analysis presented herein are intended to empower researchers to make informed decisions and advance the development of the next generation of targeted kinase inhibitors.

References

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Anonymous. (n.d.). ADP Glo Protocol. Protocol Exchange.
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  • El-Gokha, A. A., et al. (2025). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences, 26(17), 9035. [Link]

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  • Metwally, K. A., & Abo-Dya, N. E. (2022). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 29(24), 4236-4255. [Link]

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  • Anonymous. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub.
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  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

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  • Kumar, A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 152, 107867. [Link]

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Validation

A Comparative Crystallographic and Spectroscopic Guide to 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde and Its Structural Isomers

For Researchers, Scientists, and Drug Development Professionals The pyrrolo[2,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. The introduction of a carbaldehyde group at the 3-position provides a versatile synthetic handle for further molecular elaboration, making derivatives like 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde valuable intermediates in drug discovery. This guide offers a comparative analysis of the structural and spectroscopic properties of this compound, primarily drawing upon the detailed experimental data of its close structural isomer, 5-chloro-7-azaindole-3-carbaldehyde, for which a single-crystal X-ray structure has been recently determined.

Synthesis of Pyrrolo[2,3-c]pyridine-3-carbaldehydes: A Comparative Overview

The synthesis of pyrrolo[2,3-c]pyridine-3-carbaldehydes can be approached through various synthetic strategies. A common and effective method for the formylation of electron-rich heterocyclic systems like pyrrolopyridines is the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrrole ring.

Alternative Synthetic Approaches for Related Scaffolds:

Researchers have successfully synthesized various derivatives of the broader pyrrolopyridine family, including pyrrolo[2,3-d]pyrimidines, which are of significant interest as potential tyrosine kinase inhibitors for non-small cell lung cancer (NSCLC) with EGFR mutations.[2] These syntheses often involve multi-step sequences, highlighting the versatility of the pyrrolopyridine core for chemical modification.

X-ray Crystal Structure Analysis: A Comparative Study with 5-chloro-7-azaindole-3-carbaldehyde

A single-crystal X-ray diffraction analysis of 5-chloro-7-azaindole-3-carbaldehyde provides invaluable insights into the likely solid-state structure of its isomer, 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.[3] The study reveals that 5-chloro-7-azaindole-3-carbaldehyde crystallizes in the monoclinic space group P2₁/c.[3]

Key Crystallographic Data for 5-chloro-7-azaindole-3-carbaldehyde: [3]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.82810(12)
b (Å)12.7330(3)
c (Å)15.9167(5)
β (°)94.539(3)
Z4

In the crystal lattice, the molecules of 5-chloro-7-azaindole-3-carbaldehyde form dimers through strong, dual N-H···N intermolecular hydrogen bonds between the pyrrole and pyridine rings.[3] This dimerization is a common feature in azaindole derivatives.

Based on this data, it is reasonable to predict that 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde would exhibit similar planarity of the fused ring system. The presence of the chlorine atom and the carbaldehyde group will influence the electronic distribution and intermolecular interactions, which may include C-H···O and C-H···Cl contacts, in addition to potential N-H···N hydrogen bonding, depending on the crystal packing.

Comparative Analysis of Intermolecular Interactions:

G cluster_target 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (Predicted) cluster_analog 5-chloro-7-azaindole-3-carbaldehyde (Experimental) T Target Molecule T_interactions Potential Interactions: - N-H...N Hydrogen Bonds - C-H...O Interactions - C-H...Cl Interactions - π-π Stacking T->T_interactions Exhibits A Analog Molecule T->A Structural Isomer A_interactions Observed Interactions: - Strong N-H...N Dimerization - Weak C-H...O Interactions - Weak C-H...Cl Interactions A->A_interactions Forms

Spectroscopic Properties: A Comparative Perspective

Spectroscopic analysis is crucial for the characterization of these compounds. The infrared (IR) and Raman spectra of 5-chloro-7-azaindole-3-carbaldehyde have been thoroughly investigated and compared with theoretical calculations (DFT).[3]

Key Vibrational Frequencies for 5-chloro-7-azaindole-3-carbaldehyde: [3]

Vibrational ModeExperimental IR (cm⁻¹)Experimental Raman (cm⁻¹)
N-H stretch~3100 (broad)-
C=O stretch16531663
Ring stretching1600-14001600-1400

The broad N-H stretching band in the IR spectrum is indicative of the strong hydrogen bonding present in the solid state. The C=O stretching frequency is characteristic of an aromatic aldehyde.

For 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, similar spectroscopic features are expected. The precise positions of the vibrational bands will be influenced by the different placement of the nitrogen atom in the pyridine ring, which alters the electronic properties and potential for intermolecular interactions. Computational chemistry, specifically DFT calculations, can provide valuable predictions of the vibrational spectra for the target molecule, aiding in its identification and characterization.[3]

Experimental Protocol: Single Crystal X-ray Diffraction

The following provides a generalized, illustrative protocol for obtaining single-crystal X-ray diffraction data, based on the methodology reported for 5-chloro-7-azaindole-3-carbaldehyde.[3]

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., methanol).

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected using a specific radiation source (e.g., Mo Kα) and a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure, often using direct methods. The structural model is then refined to obtain accurate atomic coordinates, bond lengths, and bond angles.

G cluster_workflow Methodology start Synthesized Compound crystal_growth Crystal Growth (Slow Evaporation) data_collection X-ray Data Collection (Diffractometer) structure_solution Structure Solution (Direct Methods) refinement Structure Refinement final_structure Final Crystal Structure

Biological Relevance and Future Directions

The pyrrolo[2,3-c]pyridine core and its isomers are privileged structures in medicinal chemistry. For instance, derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have shown promise as tyrosine kinase inhibitors.[2] The structural information gleaned from crystallographic and spectroscopic studies is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

The aldehyde functionality at the 3-position of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde serves as a key starting point for the synthesis of a diverse library of derivatives. These can be further functionalized to explore their potential as kinase inhibitors, antiviral agents, or other biologically active molecules.

Conclusion

While a definitive X-ray crystal structure of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde remains to be reported, a comprehensive comparative analysis with its close structural isomer, 5-chloro-7-azaindole-3-carbaldehyde, provides significant insights into its expected structural and spectroscopic properties. The available data on the synthesis and biological activity of related pyrrolopyridine derivatives underscores the importance of this scaffold in drug discovery. Further experimental and computational studies on the title compound are warranted to fully elucidate its properties and unlock its potential for the development of novel therapeutics.

References

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  • Arcadi, A., et al. (2023). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Molecules, 28(15), 5831. [Link]
  • Bautista-Hernández, C. I., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4124. [Link]
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Comparative

A-Comparative-Guide-to-2D-NMR-for-Unambiguous-Structure-Confirmation-of-5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde-Derivatives

In the landscape of modern drug discovery, the pyrrolo[2,3-c]pyridine scaffold is a cornerstone for developing novel therapeutics, notably as potent and reversible LSD1 inhibitors for cancer treatment.[1][2] The precise...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrrolo[2,3-c]pyridine scaffold is a cornerstone for developing novel therapeutics, notably as potent and reversible LSD1 inhibitors for cancer treatment.[1][2] The precise substitution pattern on this privileged core is paramount to its biological activity and intellectual property value. Consequently, the unambiguous structural confirmation of key intermediates, such as 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, is a critical step in any synthetic campaign. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, it often falls short in distinguishing between closely related isomers, a common challenge in heterocyclic chemistry.[3] This guide provides an in-depth, experimentally-grounded comparison of how two-dimensional (2D) NMR techniques can be leveraged for the definitive structure elucidation of this important synthetic building block, ensuring the fidelity of subsequent drug development efforts.

The Challenge: Isomeric Ambiguity in Pyrrolo[2,3-c]pyridine Synthesis

The synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can potentially yield several regioisomers, depending on the synthetic route and reaction conditions. A common ambiguity arises between the desired 3-carbaldehyde and the isomeric 2-carbaldehyde derivative. 1D ¹H NMR alone may not be sufficient to differentiate these isomers, as the proton chemical shifts and coupling patterns can be deceptively similar. This is where the power of 2D NMR comes to the forefront, providing through-bond correlation data that unequivocally establishes the connectivity of the molecule.

The Toolkit: A Suite of 2D NMR Experiments

A combination of the following 2D NMR experiments provides a robust workflow for structure confirmation:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for mapping out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹JCH).[4] This experiment is crucial for assigning carbon resonances.[4][5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This is the key experiment for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons.[5][6]

Experimental Workflow for Structure Verification

The following diagram outlines the logical flow for utilizing 2D NMR to confirm the structure of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis & Structure Elucidation prep Dissolve ~10-20 mg of sample in 0.6 mL of DMSO-d6 proton ¹H NMR prep->proton carbon ¹³C NMR proton->carbon cosy gCOSY carbon->cosy hsqc gHSQC cosy->hsqc hmbc gHMBC hsqc->hmbc assign_protons Assign proton spin systems using COSY hmbc->assign_protons assign_carbons Assign protonated carbons using HSQC assign_protons->assign_carbons connect_fragments Connect fragments and assign quaternary carbons using HMBC assign_carbons->connect_fragments confirm_structure Confirm connectivity of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde connect_fragments->confirm_structure

Caption: Workflow for 2D NMR-based structure verification.

Step-by-Step Protocol for 2D NMR Data Acquisition

  • Sample Preparation: Dissolve 10-20 mg of the synthesized compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure the sample is fully dissolved to obtain high-quality spectra.

  • 1D NMR Spectra: Acquire standard 1D ¹H and ¹³C NMR spectra. These will serve as the reference for the 2D experiments.

  • COSY Spectrum: Run a standard gradient-selected COSY (gCOSY) experiment. This will reveal the proton-proton coupling networks.

  • HSQC Spectrum: Acquire a gradient-selected HSQC (gHSQC) spectrum. This will correlate each proton to its directly attached carbon.

  • HMBC Spectrum: Run a gradient-selected HMBC (gHMBC) experiment. This is crucial for identifying long-range proton-carbon correlations, which are essential for connecting the different parts of the molecule.

Case Study: Differentiating 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde from its 2-carbaldehyde Isomer

To illustrate the power of this approach, let's consider the key differentiating HMBC correlations for the desired 3-carbaldehyde isomer versus the potential 2-carbaldehyde impurity.

Hypothetical ¹H and ¹³C NMR Data (in DMSO-d6):

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1 (NH)~12.5 (br s)-
2~8.5 (s)~135
3-~120
3a-~118
4~8.2 (d)~145
5-~125
6~7.8 (d)~117
7a-~148
CHO~10.0 (s)~185

Note: These are estimated chemical shifts and will vary depending on the specific derivative and experimental conditions.

Comparative HMBC Correlation Analysis:

The HMBC experiment is the definitive tool for distinguishing between the two isomers. The key is to look for correlations from the aldehyde proton (CHO) and the proton at position 2 (H2).

HMBC Correlation Expected for 3-carbaldehyde (Correct Isomer) Expected for 2-carbaldehyde (Isomeric Impurity)
CHO to C2 Strong ³JCH correlation No correlation
CHO to C3 Weak ²JCH correlationStrong ³JCH correlation
CHO to C3a Strong ³JCH correlation No correlation
H2 to C3 Strong ²JCH correlation -
H2 to C3a Strong ³JCH correlation -
H2 to C7a Strong ³JCH correlation -
H3 to C2 -Strong ²JCH correlation
H3 to C3a -Strong ³JCH correlation
H3 to C4 -Strong ³JCH correlation

As the table clearly demonstrates, the pattern of HMBC correlations from the aldehyde proton and the proton at position 2 provides an unambiguous fingerprint for each isomer. The presence of a strong correlation from the aldehyde proton to C2 and C3a, coupled with correlations from H2 to C3 and C3a, definitively confirms the structure as 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.

Conclusion

In the synthesis of complex heterocyclic molecules like 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde derivatives, relying solely on 1D NMR for structure confirmation can be fraught with uncertainty. A systematic approach employing a suite of 2D NMR experiments, particularly the HMBC experiment, provides the necessary depth of information to unambiguously determine the molecular structure. This robust analytical methodology is indispensable for ensuring the integrity of synthetic intermediates and the ultimate success of drug discovery and development programs. By investing the time in comprehensive 2D NMR analysis, researchers can proceed with confidence, knowing that their downstream efforts are built on a solid structural foundation.

References

  • MDPI. (n.d.). 2D NMR Analysis as a Sensitive Tool for Evaluating the Higher-Order Structural Integrity of Monoclonal Antibody against COVID-19. Retrieved from [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • Arkivoc. (2022). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • Kwan, E. E. (n.d.). 2D NMR Problem Solving.pdf. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • PubMed. (2014). Structure determination of two new indole-diterpenoids from Penicillium sp. CM-7 by NMR spectroscopy. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]

  • PubMed. (2023, September 21). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Retrieved from [Link]

  • ACS Publications. (2024, August 13). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei | Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2023, September 21). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... | Download Scientific Diagram. Retrieved from [Link]

  • Taylor & Francis Online. (2022, November 18). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • MDPI. (2023, August 2). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Retrieved from [Link]

  • PMC - NIH. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of 5-Chloro-Azaindole Drug Candidates

The 5-chloro-azaindole scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous therapeutic agents, particularly kinase inhibitors.[1][2][3] As bioisosteres of indoles, azaindoles...

Author: BenchChem Technical Support Team. Date: February 2026

The 5-chloro-azaindole scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous therapeutic agents, particularly kinase inhibitors.[1][2][3] As bioisosteres of indoles, azaindoles offer modulated physicochemical properties such as improved aqueous solubility and the ability to form critical hydrogen bonds with protein targets.[4] The introduction of a chlorine atom at the 5-position further refines the electronic and lipophilic character of the molecule, often enhancing potency and cell permeability. However, this scaffold, like many nitrogen-containing heterocycles, presents unique challenges regarding metabolic stability that can derail an otherwise promising drug development program.[5][6][7]

This guide provides a comparative framework for evaluating and understanding the metabolic fate of 5-chloro-azaindole derivatives. We will dissect the primary metabolic pathways, compare the utility of different in vitro experimental systems, and provide actionable protocols to generate robust, decision-driving data for your research.

The Metabolic Landscape: Key Pathways of Azaindole Biotransformation

A drug candidate's metabolic profile is dictated by its susceptibility to enzymatic breakdown, primarily in the liver. For 5-chloro-azaindole scaffolds, two major enzymatic systems are of paramount concern: Cytochrome P450 (CYP) and Aldehyde Oxidase (AO).

Cytochrome P450 (CYP) Mediated Oxidation

The CYP enzyme superfamily, located in the endoplasmic reticulum of hepatocytes, is a primary driver of Phase I metabolism. For azaindole cores, the most common transformation is aromatic hydroxylation, where a hydroxyl group is added to an electron-rich position on the heterocyclic ring or an appended aryl group.[5][8] The precise location of hydroxylation is heavily influenced by the substitution pattern around the core.

Aldehyde Oxidase (AO) Mediated Oxidation

Aldehyde Oxidase is a cytosolic molybdo-flavoenzyme that has gained significant attention for its role in the metabolism of nitrogen-containing heterocycles.[9][10] Unlike CYPs, AO often targets electron-deficient carbons adjacent to a ring nitrogen. For many 7-azaindole derivatives, this results in rapid oxidation at the 2-position, forming a metabolically inactive or potentially toxic 2-hydroxy metabolite.[11] This pathway is a critical liability; a compound that is stable to CYP-mediated metabolism can still exhibit high clearance due to AO.[12]

A crucial consideration for researchers is the pronounced species difference in AO activity, which complicates the extrapolation of preclinical data to humans.[9][12][13] This makes selecting the appropriate in vitro system and interpreting the data correctly a matter of utmost importance.

Phase II Conjugation

Following Phase I oxidation, the newly formed hydroxyl groups can be conjugated with endogenous molecules, such as glucuronic acid (by UGTs) or sulfate (by SULTs), to increase water solubility and facilitate excretion.[5][14]

cluster_0 5-Chloro-Azaindole Drug cluster_1 Phase I Metabolism cluster_2 Phase I Metabolites cluster_3 Phase II Metabolism cluster_4 Excretion Parent Parent Compound CYP CYP450 Enzymes (Microsomal) Parent->CYP Aromatic Hydroxylation AO Aldehyde Oxidase (AO) (Cytosolic) Parent->AO Heterocyclic Oxidation Metabolite_OH Oxidized Metabolites (e.g., Hydroxylation) CYP->Metabolite_OH AO->Metabolite_OH PhaseII Conjugation Enzymes (e.g., UGTs, SULTs) Metabolite_OH->PhaseII Excreted Conjugated Metabolites (Water Soluble) PhaseII->Excreted

Caption: Key Metabolic Pathways for 5-Chloro-Azaindole Scaffolds.

Choosing the Right Tool: A Comparison of In Vitro Metabolic Systems

The choice of in vitro test system is the most critical decision in designing a metabolic stability study. Each system offers a different window into a compound's potential metabolic fate. The primary goal of these assays is to determine a compound's intrinsic clearance (Clint), a measure of the metabolic capacity of the liver for a specific drug.[15][16]

Test System Primary Enzymes Present Key Advantages Critical Limitations Best For...
Liver Microsomes Phase I (CYPs), some UGTsHigh-throughput, cost-effective, good for assessing CYP liability.[17][18]Lacks cytosolic enzymes (AO) , most Phase II enzymes, and transporters.[11]Early-stage screening of CYP-mediated metabolism.
S9 Fraction Phase I (CYPs), Phase II, and Cytosolic enzymes (AO)Provides a more complete metabolic picture than microsomes.[17]Can have lower specific enzyme activity compared to microsomes or hepatocytes.Investigating compounds suspected of being AO substrates.
Hepatocytes Full complement of Phase I, Phase II, and transporter proteins."Gold standard" for in vitro metabolism; best correlation to in vivo outcomes.[17]Lower throughput, higher cost, more complex assay protocol.Lead optimization and detailed metabolic profiling of high-priority compounds.
Recombinant Enzymes Single, specific enzyme (e.g., CYP3A4, hAOX1)Unambiguously identifies the specific enzyme(s) responsible for metabolism.Does not provide a holistic clearance value; requires prior knowledge of likely pathways.Reaction phenotyping to pinpoint specific metabolic liabilities.

Expert Insight: For 5-chloro-azaindole scaffolds, relying solely on a microsomal stability assay is a common and critical error. The absence of AO in this system can lead to a falsely optimistic prediction of stability. A best practice is to screen first in microsomes and then advance promising compounds to a system containing AO, such as S9 fraction or hepatocytes, to de-risk this major metabolic pathway.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating. Every experiment should include positive controls (compounds with known metabolic fates) to ensure the system is performing as expected.

Protocol 1: High-Throughput Human Liver Microsomal (HLM) Stability Assay

This assay measures the disappearance of the parent compound over time to determine CYP-mediated metabolic stability.

A. Causality Behind Experimental Choices:

  • NADPH Regenerating System: CYPs require NADPH as a cofactor. Since NADPH is consumed during the reaction, a regenerating system (e.g., G6P/G6PDH) ensures the cofactor is not depleted, allowing for accurate measurement of initial metabolic rates.[19]

  • Protein Concentration & Incubation Time: These are optimized to ensure the reaction proceeds linearly and avoids substrate depletion, which would invalidate the kinetic calculations. A typical concentration is 0.5 mg/mL protein.[20]

  • Quenching: The reaction is stopped abruptly with a cold organic solvent (acetonitrile) to precipitate proteins and halt all enzymatic activity instantly.[20]

B. Step-by-Step Methodology:

  • Prepare Reagents:

    • Test Compound Stock: 10 mM in DMSO. Prepare a 125 µM intermediate stock in acetonitrile.[19]

    • HLM Stock: Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in 100 mM phosphate buffer (pH 7.4).

    • NADPH Regenerating System (Solution B): Prepare according to manufacturer's instructions (e.g., Corning Gentest™).

  • Assay Setup (96-well plate):

    • Add 1 µL of the 125 µM test compound stock to appropriate wells for a final assay concentration of 1 µM.

    • Add positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) and negative controls (no NADPH) in separate wells.

  • Initiate Reaction:

    • Pre-warm the plate with the compound at 37°C for 10 minutes.

    • Prepare the final reaction mix by combining the HLM stock and NADPH regenerating system.

    • Initiate the reaction by adding the HLM/NADPH mix to the wells.

  • Time Points & Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to the appropriate wells to terminate the reaction.[20]

  • Sample Processing & Analysis:

    • Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Data Analysis:

    • Quantify the peak area ratio of the test compound to the internal standard at each time point.

    • Plot the natural log of the % remaining compound versus time. The slope of this line (k) is the elimination rate constant.

    • Calculate Half-Life (t½) = 0.693 / k

    • Calculate Intrinsic Clearance (Clint) in µL/min/mg protein.

Protocol 2: Metabolite Identification and AO Contribution using Human Hepatocytes

This assay provides a more comprehensive view, including potential AO-mediated metabolism and subsequent metabolite formation.

A. Causality Behind Experimental Choices:

  • Suspension Hepatocytes: Using cryopreserved suspension hepatocytes allows for a more physiologically relevant environment with intact cell membranes and a full complement of metabolic enzymes and cofactors.

  • AO Inhibitor: Including a condition with a known AO inhibitor (e.g., hydralazine) allows for direct assessment of AO's contribution. A significant decrease in metabolism in the presence of the inhibitor confirms AO involvement.

  • LC-HRMS/MS: High-resolution mass spectrometry (e.g., TOF, Orbitrap) is essential for identifying unknown metabolites by providing accurate mass measurements, which are used to predict elemental compositions.[21][22] Tandem MS (MS/MS) fragments the metabolite to provide structural information.[23][24]

B. Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation medium and determine cell viability (must be >80%).

    • Adjust cell density to 1 x 10^6 viable cells/mL.

  • Incubation:

    • Add the hepatocyte suspension to wells containing the test compound (final concentration 1 µM).

    • For AO assessment, run a parallel set of incubations pre-treated with an AO inhibitor.

    • Incubate at 37°C with gentle shaking.

  • Sampling & Analysis:

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Terminate the reaction and process samples as described in the HLM protocol.

    • Analyze samples using LC-HRMS/MS.

  • Metabolite Identification Workflow:

    • Perform a full scan analysis to detect the parent compound and all potential metabolites.

    • Use extracted ion chromatograms (XICs) for expected metabolic transformations (e.g., +16 Da for oxidation).

    • Acquire MS/MS spectra for the parent drug and any detected metabolites.

    • Compare the fragmentation pattern of metabolites to the parent drug to pinpoint the site of metabolism. Specialized software can aid in this process.[23][25]

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis Start Incubated Sample (Supernatant) LC LC Injection & Chromatographic Separation Start->LC MS1 MS1 Full Scan (Detect Parent & Metabolites) LC->MS1 MS2 MS2 Fragmentation (Structural Elucidation) MS1->MS2 Isolate Ions of Interest Analysis Compare Spectra & Identify Site of Metabolism MS2->Analysis

Caption: LC-MS/MS Workflow for Metabolite Identification.

Comparative Data Summary & Conclusion

To effectively compare candidates, summarize quantitative data in a clear, structured format.

Table: Hypothetical Metabolic Stability Data for 5-Chloro-Azaindole Analogs

Compound IDModificationHLM t½ (min)HLM Clint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte Clint (µL/min/mg)Primary Metabolite(s) Identified
Lead-01 -H at C2> 60< 515952-hydroxy-azaindole (AO-mediated)
Analog-A -CH3 at C2> 60< 5> 120< 10Aromatic Hydroxylation (CYP)
Analog-B 4-azaindole isomer45225520Aromatic Hydroxylation (CYP)
Verapamil (Control)81505250N-dealkylation (CYP)

Analysis of Hypothetical Data:

  • Lead-01 appeared highly stable in microsomes but was rapidly cleared in hepatocytes. The identification of the 2-hydroxy metabolite strongly implicates AO as the primary clearance pathway, a classic pitfall.

  • Analog-A , by sterically blocking the AO-susceptible C2 position, demonstrated significantly improved stability in hepatocytes. This is a common and effective strategy.[18]

  • Analog-B , an isomeric hop to a 4-azaindole, altered the metabolic profile entirely, shifting clearance from AO to CYP enzymes and resulting in moderate overall stability.[26]

References

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